(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol
CAS No.: 1279691-36-9
Cat. No.: VC2821167
Molecular Formula: C24H29ClO8
Molecular Weight: 480.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1279691-36-9 |
|---|---|
| Molecular Formula | C24H29ClO8 |
| Molecular Weight | 480.9 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24-/m0/s1 |
| Standard InChI Key | YIVKIDWTTVMRBY-JZTXWIGVSA-N |
| Isomeric SMILES | CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4 |
| SMILES | COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 |
| Canonical SMILES | COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The compound exhibits specific physicochemical properties that are essential for understanding its behavior in various environments. These properties influence its solubility, stability, and reactivity in chemical and biological systems. Table 1 presents the key physical and chemical properties of the compound based on available data.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1279691-36-9 |
| Molecular Formula | C24H29ClO8 |
| Molecular Weight | 480.942 g/mol |
| Density | 1.43±0.1 g/cm³ (Predicted) |
| Boiling Point | 663.4±55.0 °C (Predicted) |
| PSA (Polar Surface Area) | 117.84000 |
| LogP | 1.37150 |
The compound's moderate lipophilicity (LogP of 1.37150) and relatively high polar surface area suggest a balance between hydrophilic and lipophilic characteristics . These properties likely influence its solubility profile and potential interactions with biological systems. The predicted high boiling point indicates low volatility, consistent with its complex structure and molecular weight, making it stable under normal laboratory conditions.
Nomenclature and Alternative Identifiers
Chemical Identifiers and Synonyms
Due to its complex structure, this compound is known by several synonyms and alternative names in scientific literature and chemical databases. These alternative identifiers facilitate cross-referencing in research publications and commercial contexts. Table 2 presents these synonyms based on available chemical database information.
Table 2: Chemical Identifiers and Synonyms
| Identifier Type | Value |
|---|---|
| Primary Name | (2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol |
| Alternative Name 1 | Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]Methyl]phenyl]-alpha-D-glucopyranoside |
| Alternative Name 2 | (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol |
| Alternative Name 3 | (3R,4S,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol |
| Alternative Name 4 | Empagliflozin Intermediate3 |
The identification of this compound as "Empagliflozin Intermediate3" indicates its specific role in the synthesis pathway of Empagliflozin, a medication used in the treatment of type 2 diabetes . This designation underscores its pharmaceutical significance beyond its chemical structure.
Synthesis and Preparation Methods
Synthetic Routes
The literature reports several synthetic approaches for the preparation of this compound, each with specific reaction conditions and yields. These methods highlight the complexity involved in constructing molecules with precise stereochemistry and multiple functional groups. Table 3 outlines some of the documented synthetic methods based on available research data.
Table 3: Synthetic Methods and Reaction Conditions
| Starting Materials | Reaction Conditions | Yield |
|---|---|---|
| (S)-4-bromo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)benzene and (3R,4S,5R,6R)-3,4,5-tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-one | Stage 1: n-butyllithium in tetrahydrofuran; toluene at -78°C for 1h Stage 2: In tetrahydrofuran; toluene at -78°C for 3h Stage 3: With methanesulfonic acid in tetrahydrofuran; methanol; toluene at 0-40°C for 10h | 84% |
| Not specified | With hydrogenchloride in water at 20-30°C for 1h | 90.5% |
| Not specified | With trifluoroacetic acid at 20°C for 5h | 10 kg (large scale) |
| (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran | Multi-step reaction with hydrogenchloride in isopropyl alcohol and methanol | 204 g |
The reported synthetic yields, particularly the 90.5% yield using hydrogenchloride in water, demonstrate the efficiency of some of these methods for both laboratory and industrial-scale production . These high-yielding processes are crucial for the economic viability of pharmaceutical manufacturing operations that require this intermediate.
Multi-Step Synthesis Approaches
One particularly notable synthetic route involves a multi-step reaction sequence starting from (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran. The process comprises four key steps:
-
Treatment with aluminum (III) chloride and 1,1,3,3-Tetramethyldisiloxane in toluene for 2.5 hours at 0-23°C
-
Reaction with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran for 1.5 hours at -20-10°C
-
Treatment with hydrogenchloride in isopropyl alcohol for 5 hours at 38-42°C at pH 2
-
Final reaction with hydrogenchloride in a mixture of isopropyl alcohol and methanol
This multi-step approach demonstrates the sophisticated chemistry required to synthesize this compound with the correct stereochemistry and substitution pattern. The careful control of reaction conditions throughout these steps is essential for maintaining stereochemical integrity and achieving high yields.
| Parameter | Specification |
|---|---|
| Appearance | White Powder |
| Purity | HPLC ≥ 98% |
| Packaging Options | 10mg; 20mg; 100mg; 500mg; 1gram per bottle |
The high purity standard (HPLC ≥ 98%) reflects the stringent quality requirements for compounds used in pharmaceutical research and development . This level of purity is essential for accurate analytical testing, structure-activity relationship studies, and synthetic applications in drug development.
Industrial Applications and Significance
Role in Pharmaceutical Synthesis
The identification of this compound as "Empagliflozin Intermediate3" in scientific literature points to its significance in pharmaceutical synthesis pathways. Empagliflozin belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors used in the management of type 2 diabetes . As a key intermediate in the synthesis of Empagliflozin, this compound represents an important building block in the development of medications that have significant clinical impact in diabetes management.
Structure-Activity Relationship Considerations
The structural features of this intermediate, particularly its glucose-derived moiety and specific stereochemistry, are critical for the pharmacological activity of the final drug product. The precise configuration of the hydroxyl groups on the pyran ring and the positioning of the chlorophenyl and tetrahydrofuran-substituted benzyl groups contribute to the molecular recognition properties that enable therapeutic action. The methoxy group at position 2 and the hydroxymethyl group at position 6 of the pyran ring are particularly important structural elements that influence the binding characteristics of the final drug molecule .
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